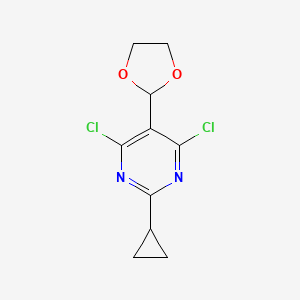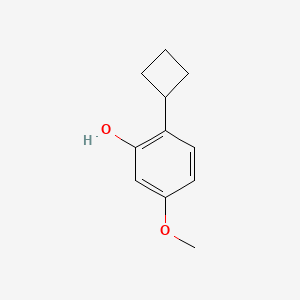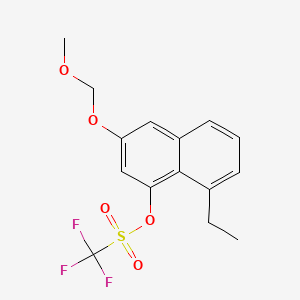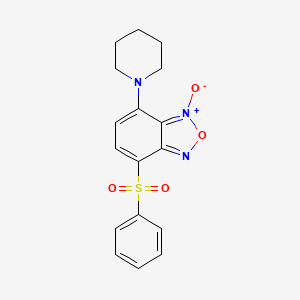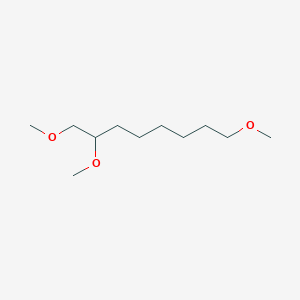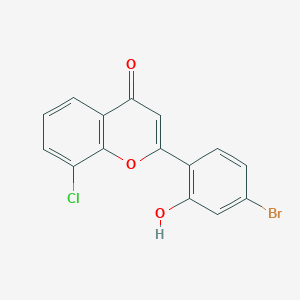
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-chloro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
化学反应分析
Types of Reactions
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-oxophenyl)-8-chloro-4H-chromen-4-one.
Reduction: Formation of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one can be compared with other similar compounds, such as:
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the chromen-4-one core.
8-chloro-4H-chromen-4-one: Contains the chromen-4-one core and chlorine atom but lacks the bromine and hydroxyl functional groups.
2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines: Similar in structure but contains a benzo[1,5]thiazepine ring instead of the chromen-4-one core.
The uniqueness of this compound lies in its specific combination of functional groups and the chromen-4-one core, which contributes to its diverse biological activities and potential therapeutic applications .
属性
分子式 |
C15H8BrClO3 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC 名称 |
2-(4-bromo-2-hydroxyphenyl)-8-chlorochromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-8-4-5-9(12(18)6-8)14-7-13(19)10-2-1-3-11(17)15(10)20-14/h1-7,18H |
InChI 键 |
QGGKMADTHDMDMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=C(C=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


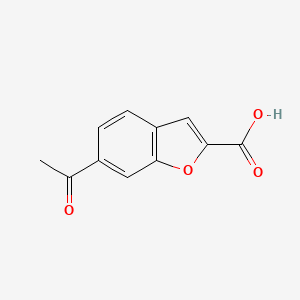
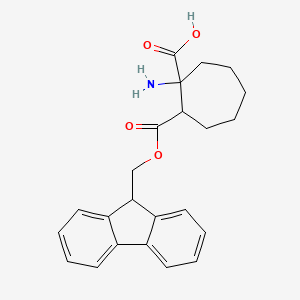
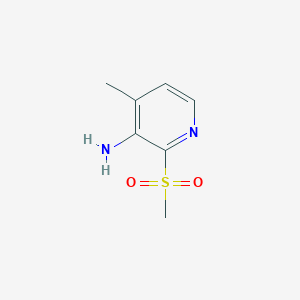
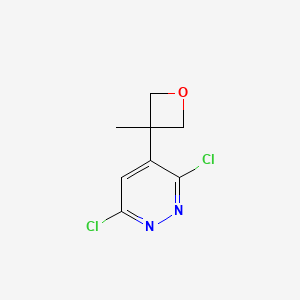

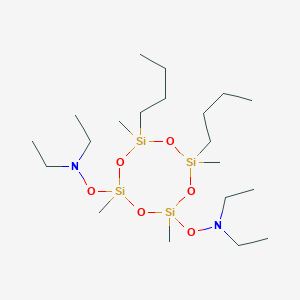
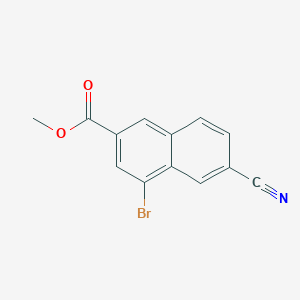
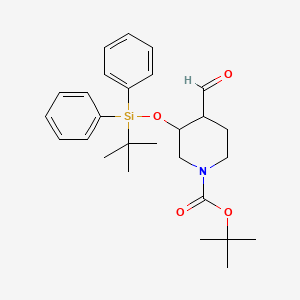
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
